molecular formula C6H6O2S B1210024 Benzenesulfinic acid CAS No. 618-41-7

Benzenesulfinic acid

Cat. No. B1210024
CAS RN: 618-41-7
M. Wt: 142.18 g/mol
InChI Key: JEHKKBHWRAXMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfinic acid and its derivatives often involves conventional multistep processes as well as one-pot, atom-economy procedures that adhere to green chemistry principles using simple reagents. These methods allow for the easy functionalization of the compound, making it a versatile building block for organic synthesis. For instance, benzene-1,3,5-tricarboxamide, a derivative, has found its way into nanotechnology and biomedical applications due to its simple structure and self-assembly behavior (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Molecular Structure Analysis

Benzenesulfinic acid's molecular structure allows for extensive applications in supramolecular chemistry, evidenced by compounds like benzene-1,3,5-tricarboxamide. The structural simplicity and accessibility, combined with a deep understanding of their supramolecular self-assembly, facilitate their use in diverse fields from polymer processing to biomedical applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Chemical Reactions and Properties

Benzenesulfinic acid's chemical properties allow it to undergo various reactions, making it a fundamental component in synthesizing biologically active and industrially demanded compounds. Its reactivity has been leveraged to develop new drugs and materials, underscoring its importance in synthetic chemistry and drug development (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Physical Properties Analysis

The synthesis of polyimides in the melt of benzoic acid highlights the importance of understanding the physical properties of benzenesulfinic acid derivatives. The unique solvent properties of molten benzoic acid offer a mild condition for synthesizing fully imidized polyimides, demonstrating the role of physical properties in innovative synthetic processes (Kuznetsov Alexander Alexeevich, Tsegelskaya Anna Yurievna, 2019).

Scientific Research Applications

Electro-Organic Synthesis

Benzenesulfinic acid is utilized in the electro-organic synthesis of sulfone derivatives. Nematollahi and Rahchamani (2002) demonstrated that catechol derivatives can be converted to sulfone derivatives through Michael addition of benzenesulfinate to anodically generated o-quinones, achieving good yields and purity in an undivided cell (Nematollahi & Rahchamani, 2002). Similar findings were reported by Moghaddam et al. (2007) for the synthesis of new caffeic acid derivatives using benzenesulfinic acid in an environmentally friendly method (Moghaddam et al., 2007).

Addition Reactions with Glycals

Basava et al. (2008) explored the addition of benzenesulfinic acid to glycals, finding optimized yields of glycosyl phenylsulfone products under certain conditions, including the use of tin tetrachloride as a catalyst (Basava et al., 2008).

Synthesis of Benzenesulfonyl Hydrazones

Benzenesulfinic acid is significant in the synthesis of benzenesulfonyl hydrazones, which are noted for their wide spectrum of potential applications in medicinal chemistry, including antibacterial, antifungal, anticancer, and antidepressant properties (Popiołek, 2021).

Iron-Catalyzed Aerobic Difunctionalization

Shen et al. (2014) developed an iron-catalyzed approach for constructing sulfone-containing oxindoles using benzenesulfinic acids. This method is highlighted for its efficiency and practicality, utilizing an inexpensive iron salt as the catalyst (Shen et al., 2014).

Environmental Applications

Benzenesulfinic acid derivatives have been studied for environmental applications, such as the removal of hazardous chemicals in wastewater. Wu et al. (2011) evaluated the adsorption characteristics of various sulfonic acids, including benzenesulfonic acid, on graphene in aqueous solutions, showing promising results for water purification (Wu et al., 2011). Abbasabadi et al. (2016) synthesized benzenesulfonic acid-grafted graphene, finding it to be a highly efficient nanoadsorbent for hydrogen sulfide removal (Abbasabadi et al., 2016).

Kinetic and Structural Studies

Zvezdova et al. (2007) conducted kinetic studies on the reactivity of benzenesulfinic acids as nucleophiles in addition reactions, providing insights into their chemical behavior and reactivity (Zvezdova et al., 2007). Giricheva et al. (2012) studied the molecular structure of benzenesulfonic acid through electron diffraction and quantum chemical methods, offering valuable information on the structural properties of these compounds (Giricheva et al., 2012).

Safety And Hazards

Benzenesulfinic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

benzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKKBHWRAXMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210797
Record name Benzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfinic acid

CAS RN

618-41-7
Record name Benzenesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZENESULFINIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulphinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENESULFINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9560D97PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

25% HCl was added dropwise to benzenesulfinic acid sodium salt (2.0 g), till the solid dissolved. This mixture was extracted with ethyl acetate (30 ml), dried (Na2SO4) and concentrated to give benzenesulfinic acid (1.5 g). To an ice-cooled mixture of benzenesulfinic acid (1.48 g, 10.5 mmol) and calcium chloride (1.15 g, 10.5 mmol) in dry CH2Cl2 a solution of (2RS, 6S)-6-(4-fluorophenoxymethyl)-2-methoxytetrahydropyran (0.5 g, 2.1 mmol) in dry CH2Cl2 (5 ml) was added. The reaction mixture was stirred for 4 h, filtered through celite and washed with CH2Cl2. The combined organic layer was washed with saturated aqueous Na2CO3, water, brine and dried (Na2SO4). The solvent was removed under vacuum and the residue was purified on a silica gel column using light petroleum-ethyl acetate (4:1) as eluent to afford pure (2RS, 6S)-6-benzenesulfonyl-2-(4-fluorophenoxymethyl)-tetrahydropyran (0.5 g, 70%) as a viscous liquid. TLC:ethyl acetate-light petroleum (1:3), Rf=0.4. 1H NMR (CDCl3, 200 MHz): δ 1.5 (m, 2H), 1.75-2.0 (m, 2H), 2.2-2.4 (m, 1H), 2.6-2.8 (m, 1H), 3.75-3.9 (m, 2H), 4.65 (d, 1H), 4.85-5.0 (m, 1H), 6.7-7.0 (m, 4H), 7.5-7.7 (m, 3H), 7.95 (d, J=5.4 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

PhSO2Na (1.6579 g., 0.0101 mol) was dissolved in water (100 mL), while keeping an atmosphere of N2. HCl (12 M, 0.84 mL, 0.0101 mol). was added in order to produce PhSO2H. Benzoquinone (0.01 mol, 1.081 g) was added while flushing with N2. A white to grey precipitate was formed immediately. The solution was stirred for 5 min, filtered (glass sinter no. 3) under N2, washed with distilled water (20 mL) and dried under vacuum (+20C) over night. Yield 2.08 g. The product was identified by 1H- and 13CNMR spectroscopy.
Quantity
1.6579 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfinic acid
Reactant of Route 2
Benzenesulfinic acid
Reactant of Route 3
Benzenesulfinic acid
Reactant of Route 4
Benzenesulfinic acid
Reactant of Route 5
Benzenesulfinic acid
Reactant of Route 6
Benzenesulfinic acid

Citations

For This Compound
1,860
Citations
M Sellen, JE Baeckvall, P Helquist - The Journal of Organic …, 1991 - ACS Publications
… of benzenesulfinic acid from allylic sulfones. Selective 1,4-elimination of benzenesulfinic acid … Elimination of benzenesulfinic acid was performed by treatment of the allylic sulfone with …
Number of citations: 44 pubs.acs.org
LC Raiford, SE Hazlet - Journal of the American Chemical Society, 1935 - ACS Publications
A large number of aryl sulfinic acids have been prepared1 but few of them havebeen converted into the corresponding acid chlorides, while the behavior of the latter toward amino …
Number of citations: 20 pubs.acs.org
T Watanabe, K Sakai, T Ogata, M Takeishi - Polymer journal, 1995 - nature.com
… polymerization is obscure, because hydroquinone does not inhibit but accelerate the polymerization and the rate is first order with respect to the concentration of benzenesulfinic acid, …
Number of citations: 2 www.nature.com
RK Burkhard, DE SELLERS, F DeCOU… - The Journal of …, 1959 - ACS Publications
… In this paper both types of samples were used in the case of benzenesulfinic acid and it was found that the pKa for the freshly prepared acid was slightly higher than forthe dried acid. …
Number of citations: 60 pubs.acs.org
D Nematollahi, RA Rahchamani - Journal of Electroanalytical Chemistry, 2002 - Elsevier
… catechol (1a) in the presence of benzenesulfinic acid (3) as a … of 1a in the presence of 1 mM benzenesulfinic acid (3). Under … 1 peak in the presence of benzenesulfinic acid (Fig. 1, curve …
Number of citations: 82 www.sciencedirect.com
HJ Shine, M Rahman, H Seeger… - The Journal of Organic …, 1967 - ACS Publications
… Because of the connections of the chemistry of X with that of benzenesulfinic acid (XI) and diphenyl disulfide (XII),8 and the possible involvement of XI and XII as intermediates in the …
Number of citations: 43 pubs.acs.org
X Zhang - Journal of Molecular Structure, 2012 - Elsevier
… In this paper, benzenesulfonic acid and benzenesulfinic acid series have been selected as … -substituted benzenesulfonic acid and benzenesulfinic acid anions. The probable cleavage …
Number of citations: 10 www.sciencedirect.com
M Kobayashi, H Minato, Y Ogi - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
… %), 1.131 M solution of p-bromobenzenesulfinic acid and 1.324 solution of p-toluenesulfinic … p-Bromobenzenesulfinic acid (5 g) was heated in 15 ml of water (*O, 1.52 mol %) at 90C for …
Number of citations: 13 www.journal.csj.jp
RJ Song, Y Liu, YY Liu, JH Li - The Journal of Organic Chemistry, 2011 - ACS Publications
A new, selective method for the synthesis of (E)-vinyl sulfones is presence by palladium-catalyzed C−S bond cleavage/conjugate addition. In the presence of Pd(OAc) 2 and DMEDA (N …
Number of citations: 43 pubs.acs.org
CG Overberger, JJ Godfrey - Journal of Polymer Science, 1959 - Wiley Online Library
… benzenesulfinic acid reacts with itself at a faster rate than with an electronegatively substituted benzenesulfinic acid, and at a faster rate than the latter with itself. These results can be …
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.